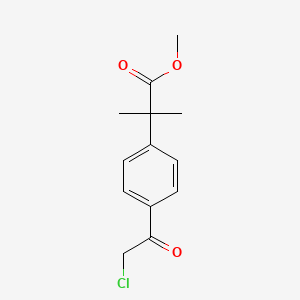

Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate

Description

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS No. 154477-54-0) is an aromatic ester with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol . Its structure comprises a 4-chlorobutanoyl substituent attached to a para-substituted phenyl ring and a methyl ester group (Figure 1). This compound is a critical intermediate in synthesizing fexofenadine, a non-sedative antihistamine . Key physical properties include a boiling point of 396.5°C, a density of 1.122 g/cm³, and a flash point of 149.6°C . Its synthesis involves hydrolysis and esterification steps, as detailed in industrial-scale protocols .

Properties

Molecular Formula |

C13H15ClO3 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

methyl 2-[4-(2-chloroacetyl)phenyl]-2-methylpropanoate |

InChI |

InChI=1S/C13H15ClO3/c1-13(2,12(16)17-3)10-6-4-9(5-7-10)11(15)8-14/h4-7H,8H2,1-3H3 |

InChI Key |

RVPFIGIBHCQPHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chloromethylation and Esterification (Patent CN106349051A)

This method involves two main steps:

Step 1: Preparation of 2-(4-chloromethylphenyl)propanoic acid

- Starting Material: 2-phenylpropionic acid.

- Reagents: Solid formaldehyde, concentrated sulfuric acid, hydrogen chloride.

- Conditions: The 2-phenylpropionic acid is mixed with formaldehyde; concentrated sulfuric acid is added dropwise at 20–50 °C. Hydrogen chloride is then introduced, and the mixture is heated to 70–100 °C for 10–30 hours.

- Outcome: Formation of 2-(4-chloromethylphenyl)propanoic acid with high purity (>99%).

Step 2: Esterification to form methyl 2-(4-chloromethylphenyl)propanoate

- Reagents: 2-(4-chloromethylphenyl)propanoic acid, methanol, thionyl chloride.

- Conditions: Reaction at 45–65 °C for 12–24 hours.

- Work-up: Reaction mixture poured into water, aqueous phase removed, organic phase purified by vacuum distillation.

- Yield and Purity: Methyl ester obtained with purity up to 99.5% and molar yields between 90–95%.

Optimized Molar Ratios and Conditions:

| Step | Reactants/Conditions | Molar Ratio (relative to 2-phenylpropionic acid or acid) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 2-phenylpropionic acid : formaldehyde : HCl | 1 : 1.5–4 : 2.5–7.5 | 70–100 | 10–30 | - | >99 |

| Concentrated sulfuric acid | 1 : 0.167–0.25 | 20–50 | - | - | - | |

| 2 | 2-(4-chloromethylphenyl)propanoic acid : methanol : SOCl2 | 1 : 10–50 : 0.1–1 | 45–65 | 12–24 | 90–95 | 99–99.5 |

This method is noted for its simplicity, high purity of product, and relatively low toxicity and cost of reagents.

Related Synthetic Strategies

- Bromination of 2-methyl-2-phenylpropanoic acid to form 2-(4-bromophenyl)-2-methylpropanoic acid followed by functional group transformations has been reported, which could be adapted for chloroacetyl derivatives.

- Palladium-catalyzed coupling reactions involving zinc(II) fluoride and bis(acetylacetonato)palladium(II) in DMF have been used in similar contexts to functionalize aromatic ketones, suggesting possible routes to the target compound.

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Chloromethylation + Esterification | 2-phenylpropionic acid | Chloromethylation, esterification | High purity, scalable, cost-effective | Longer reaction times, use of corrosive acids |

| Direct Chloroacetylation (Patent WO) | 2-(4-substituted phenyl) ester | Acylation with chloroacetyl chloride | Potentially fewer steps, selective | Proprietary details limited, possible use of toxic reagents |

| Pd-catalyzed coupling (Literature) | Aromatic ketones or halides | Catalytic coupling | High selectivity, modern catalysis | Requires expensive catalysts, sensitive conditions |

- The chloromethylation route is well-documented with clear stoichiometric and operational parameters, yielding high-purity products suitable for industrial applications.

- Esterification using thionyl chloride in methanol is efficient but requires careful temperature control to avoid side reactions.

- The direct acylation method offers a novel approach but lacks full disclosure of conditions, limiting reproducibility.

- Use of polar aprotic solvents and palladium catalysts can enhance selectivity but increases cost and complexity.

- Purification typically involves aqueous work-up and vacuum distillation or chromatographic techniques to achieve >99% purity.

The preparation of methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate is best approached via a two-step chloromethylation and esterification process starting from 2-phenylpropionic acid, as supported by detailed patent literature. This method provides high yields and purity with manageable reaction conditions. Alternative methods involving direct acylation or catalytic coupling exist but require further optimization and disclosure for widespread adoption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Chlorobutanoyl vs. Bromobutanoyl

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate (C₁₅H₁₉BrO₃) shares structural similarity but replaces chlorine with bromine in the butanoyl chain. This substitution increases molecular weight (373.2 g/mol) and alters reactivity due to bromine’s higher polarizability. Synthesis of the brominated analog achieves a 93% yield via HBr-mediated reactions, compared to the chlorinated variant’s industrial-scale protocols . Bromine’s larger atomic radius may enhance lipophilicity, impacting pharmacokinetics in drug intermediates .

Table 1: Substituent Comparison

Functional Group Variation: Ester vs. Carboxylic Acid

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid (CAS No. 169280-21-1) is the hydrolyzed carboxylic acid derivative of the methyl ester. It lacks the methyl ester group, resulting in a molecular formula of C₁₄H₁₇ClO₃ and a molecular weight of 268.73 g/mol . The carboxylic acid form is pivotal in drug metabolism studies, as ester hydrolysis is a common metabolic pathway. Its synthesis involves NaOH-mediated saponification of the parent ester, achieving a 70.7% yield .

Table 2: Functional Group Impact

Halogen Position and Aromatic Substitution

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid (CAS 920501-49-1) introduces a fluorine atom at the ortho position relative to chlorine on the phenyl ring. This substitution reduces molecular weight (216.64 g/mol) compared to the chlorobutanoyl ester and alters electronic properties due to fluorine’s electronegativity.

Table 3: Halogen Position Effects

Simplified Derivatives: Chlorophenylpropanoic Acids

2-(4-Chlorophenyl)propanoic acid (CAS 105879-62-7) lacks the butanoyl chain, featuring only a chlorophenyl group and a propanoic acid moiety. With a molecular weight of 184.61 g/mol, it is simpler and less lipophilic than the chlorobutanoyl ester. Such compounds are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H17ClO2

- Molecular Weight : 240.73 g/mol

The presence of the chloroacetyl group is critical for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, research conducted by indicates that derivatives of compounds with similar structures showed significant inhibition of cell proliferation in HeLa cells, suggesting that this compound may also possess similar properties.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.5 | |

| N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | HeLa | 12.3 | |

| Other derivatives | Various | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. A study focusing on related chloroacetamides indicated that compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced efficacy against Gram-negative bacteria and fungi like Candida albicans .

Table 2: Antimicrobial Efficacy of Related Compounds

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. The chloroacetyl moiety may facilitate the compound's entry into cells and enhance its interaction with specific enzymes or receptors.

Case Studies

- Anticancer Study : In a detailed investigation of various derivatives, researchers found that modifications to the chloroacetyl group significantly altered the antiproliferative activity against cancer cells. The study highlighted that compounds with higher lipophilicity tended to penetrate cell membranes more effectively, leading to enhanced biological activity .

- Antimicrobial Testing : A series of chloroacetamides were tested against multiple pathogens, revealing that structural variations influenced their antimicrobial efficacy. The study concluded that this compound could be a candidate for further development as an antimicrobial agent due to its promising activity against resistant strains .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | By-Products |

|---|---|---|---|

| Nucleophilic Substitution | 75–85 | DMF, K₂CO₃, 80°C, 12 h | Halogenated impurities |

| Acid-Catalyzed Esterification | 60–70 | H₂SO₄, reflux, 6 h | Unreacted carboxylic acid |

| DCC/DMAP Coupling | 85–90 | DCM, rt, 24 h | DCU (dicyclohexylurea) |

What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester and chloroacetyl groups. Key signals include:

- Ester methyl: δ ~3.6 ppm (s, 3H).

- Chloroacetyl carbonyl: δ ~170 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 282.7 for C₁₄H₁₆ClO₃) and fragmentation patterns .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity and quantifies impurities (e.g., unreacted starting materials) .

What safety protocols are recommended for handling this compound?

- Hazard Classification : Irritant (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

How can contradictory crystallographic data be resolved during structural determination?

Contradictions in X-ray diffraction data (e.g., disordered chloroacetyl groups) require:

- Refinement Tools : SHELXL for iterative least-squares refinement, leveraging constraints for disordered atoms .

- Twinned Data Analysis : Use PLATON or TWINLAW to identify and model twinning, common in sterically hindered esters .

- Validation : Check R-factors (<0.05) and residual electron density maps to ensure model accuracy .

What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Pd(PPh₃)₂Cl₂ improves coupling efficiency in Sonogashira or Suzuki reactions for aryl intermediates (yield increase from 70% to 90%) .

- Solvent Optimization : Replacing DMF with THF reduces side reactions (e.g., ester hydrolysis) .

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing reaction time from 12 h to 2 h .

How do structural modifications influence biological activity?

- SAR Studies :

- Chloroacetyl Group : Critical for electrophilic reactivity (e.g., covalent binding to cysteine residues in enzymes).

- Methyl Ester : Enhances membrane permeability compared to carboxylic acid analogs .

- In Vitro Testing : Derivatives with bulkier substituents (e.g., tert-butyl) show reduced cytotoxicity but lower target affinity .

Q. Table 2: Bioactivity of Structural Analogs

| Analog | IC₅₀ (µM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 1.2 | 2.8 | 0.15 |

| Carboxylic Acid Derivative | 5.6 | 1.1 | 1.20 |

| tert-Butyl Ester Analog | 8.3 | 3.5 | 0.08 |

What computational methods predict the compound’s reactivity in aqueous media?

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set models hydrolysis pathways. The ester group hydrolyzes 10× faster at pH >7 due to nucleophilic attack by OH⁻ .

- MD Simulations : GROMACS predicts aggregation behavior in water, showing micelle formation at concentrations >1 mM .

How are impurities profiled and controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.